molecular formula C29H32N2O6S2 B2687703 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane CAS No. 447410-61-9

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane

Cat. No. B2687703
CAS RN: 447410-61-9
M. Wt: 568.7
InChI Key: CZAUQBMYZWDQER-UHFFFAOYSA-N
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Description

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane, also known as BED, is a synthetic compound that has been widely used in scientific research due to its unique properties. BED is a diazepane derivative that contains two naphthalene sulfonate groups, which provide it with high solubility in water and other polar solvents. BED has been shown to have several biochemical and physiological effects, making it a valuable tool in various research fields.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane is based on its ability to bind to metal ions and to cross-link proteins and nucleic acids. When this compound binds to metal ions, it undergoes a conformational change that results in the emission of fluorescence. The cross-linking of proteins and nucleic acids by this compound has been shown to stabilize their interactions and to facilitate their study.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has several advantages for use in lab experiments, including its high solubility in water and other polar solvents, its ability to detect metal ions, and its ability to cross-link proteins and nucleic acids. However, this compound also has some limitations, including its complex synthesis process and the need for specialized equipment for its use.

Future Directions

There are several future directions for the use of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane in scientific research. One area of research is the development of new fluorescent probes based on the this compound structure for the detection of other metal ions and biomolecules. Another area of research is the use of this compound as a therapeutic agent for the treatment of diseases related to oxidative stress. Additionally, the use of this compound as a cross-linking agent for the study of protein-protein and protein-DNA interactions may lead to new insights into the mechanisms of disease.

Synthesis Methods

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane can be synthesized using a multi-step reaction process that involves the condensation of two naphthalene sulfonate derivatives with a diazepane core. The synthesis of this compound is a complex process that requires advanced knowledge of organic chemistry and specialized equipment. The purity of the final product is critical for its use in scientific research.

Scientific Research Applications

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological samples. This compound has also been used as a cross-linking agent for proteins and nucleic acids, which has facilitated the study of protein-protein and protein-DNA interactions. Additionally, this compound has been used as a fluorescent tag for the imaging of live cells and tissues.

properties

IUPAC Name

1,4-bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6S2/c1-3-36-26-14-16-28(24-12-7-5-10-22(24)26)38(32,33)30-18-9-19-31(21-20-30)39(34,35)29-17-15-27(37-4-2)23-11-6-8-13-25(23)29/h5-8,10-17H,3-4,9,18-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAUQBMYZWDQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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